(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Overview
Description
(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of sulfonyl chlorides and methoxyphenyl derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing critical roles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Shares structural similarities but differs in its functional groups and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another related compound with distinct chemical properties and uses.
Uniqueness
(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2NO5S/c1-31-19-12-17(13-21(14-19)33(29,30)20-9-5-16(24)6-10-20)27-22(28)11-4-15-2-7-18(8-3-15)32-23(25)26/h2-14,23H,1H3,(H,27,28)/b11-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLKXOAZPKITMZ-WCIBSUBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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